Application Summary: “3-Oxaspiro[5.6]dodecane-2,4-dione” is a chemical compound with the CAS Number: 4432-19-3 . It is used in various chemical reactions due to its unique structure .
Results or Outcomes: The results or outcomes of using “3-Oxaspiro[5.6]dodecane-2,4-dione” in a chemical reaction would also depend on the specific reaction. The compound’s unique structure could potentially influence the reaction in various ways .
Application Summary: “3-Oxaspiro[5.6]dodecane-2,4-dione” can be used in the stereoselective synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from D-Glucose . These are novel structural motifs of spiroacetal natural products .
Methods of Application: The compound is used in an efficient and stereocontrolled route to the ®- and (S)- configurated 1,6,9- trioxaspiro[4.5]decane ring system .
Results or Outcomes: The synthesis leads to oxa analog motifs of natural products . This could potentially lead to novel antibiotics and selective anticancer agents .
Application Summary: “3-Oxaspiro[5.6]dodecane-2,4-dione” can be used in the synthesis of new spiro[5.5]undecane derivatives with S and O containing heterocycles . These compounds exhibit intriguing conformational and configurational aspects .
Methods of Application: The compound is used in the synthesis of spiro[5.5]undecane derivatives with similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles .
Results or Outcomes: The synthesis leads to new spiro[5.5]undecane derivatives that exhibit unique stereochemistry aspects .
Application Summary: “3-Oxaspiro[5.6]dodecane-2,4-dione” can be used in the synthesis of tetraoxepane ring derivatives . These compounds have potential biological activity .
Results or Outcomes: The synthesis leads to new tetraoxepane ring derivatives that have potential biological activity .
Application Summary: “3-Oxaspiro[5.6]dodecane-2,4-dione” can be used in the synthesis of new spiro[5.5]undecane derivatives with S and O containing heterocycles, exhibiting similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles .
3-Oxaspiro[5.6]dodecane-2,4-dione is a cyclic compound characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single atom, specifically an oxygen atom. The molecular formula for this compound is CHO, and it has a molar mass of approximately 196.24 g/mol . This compound features two carbonyl groups (C=O) located at the 2 and 4 positions of the dodecane framework, contributing to its reactivity and potential biological activity.
Several synthetic methods exist for producing 3-Oxaspiro[5.6]dodecane-2,4-dione. A common approach involves the reaction of methyl 3-(1-bromocycloheptyl)-2,2-dimethyl-3-oxopropanoate with zinc in the presence of arylcarbaldehydes. This reaction leads to the formation of various aryl-substituted derivatives of the spiro compound . Other synthetic routes may involve different starting materials or catalysts to optimize yield and selectivity.
3-Oxaspiro[5.6]dodecane-2,4-dione has potential applications in medicinal chemistry due to its unique structure which may confer specific biological properties. It can serve as a building block for synthesizing more complex molecules in drug development. Furthermore, its derivatives may find uses in agrochemicals and materials science due to their reactivity and structural diversity.
Interaction studies involving 3-Oxaspiro[5.6]dodecane-2,4-dione focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic organic chemistry and its potential interactions with biological targets. Research into its binding affinity with specific enzymes or receptors could provide insights into its pharmacological profile.
Several compounds exhibit structural similarities to 3-Oxaspiro[5.6]dodecane-2,4-dione, primarily due to their spirocyclic nature or presence of diketone functionalities. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Oxaspiro[5.5]undecane-2,4-dione | Spirocyclic | Similar diketone structure but different ring size |
1,3-Dioxo-1-spiro[5.6]dodecane | Spirocyclic | Contains an additional oxygen in a different position |
1-Azabicyclo[3.3.0]octan-2-one | Bicyclic | Different ring system; contains nitrogen |
2-Hydroxy-1-tetralone | Aromatic | Contains a phenolic group; different functional group |
These compounds highlight the uniqueness of 3-Oxaspiro[5.6]dodecane-2,4-dione through its specific arrangement of carbonyl groups and spiro structure while showcasing diverse functionalities that may lead to varied biological activities and applications.